4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE
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Overview
Description
4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE is a synthetic organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the benzenesulfonyl group: This step involves sulfonylation, where the quinoline derivative reacts with a sulfonyl chloride in the presence of a base.
Attachment of the piperazine moiety: This can be done through nucleophilic substitution, where the sulfonylated quinoline reacts with benzylpiperazine under basic conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position.
Reduction: Reduction reactions can target the quinoline ring or the sulfonyl group.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.
Scientific Research Applications
Chemistry
Catalysis: Quinoline derivatives are often used as ligands in catalytic reactions.
Material Science: These compounds can be used in the synthesis of advanced materials, such as organic semiconductors.
Biology
Antimicrobial Agents: Quinoline derivatives have shown activity against a variety of microbial pathogens.
Anticancer Agents: Some compounds in this class are being investigated for their potential to inhibit cancer cell growth.
Medicine
Drug Development: The compound could be a lead molecule for the development of new therapeutic agents.
Industry
Dyes and Pigments: Quinoline derivatives are used in the production of dyes and pigments due to their vibrant colors.
Mechanism of Action
The mechanism of action of 4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to various biological effects. The piperazine moiety might enhance binding affinity to certain proteins, while the sulfonyl group could influence the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Chloroquine: An antimalarial drug with a quinoline core.
Quinidine: An antiarrhythmic agent derived from quinine.
Ciprofloxacin: A fluoroquinolone antibiotic.
Uniqueness
4-(4-BENZYLPIPERAZIN-1-YL)-3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLINE is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.
Properties
IUPAC Name |
4-(4-benzylpiperazin-1-yl)-3-(3,4-dimethylphenyl)sulfonylquinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O2S/c1-21-12-13-24(18-22(21)2)34(32,33)27-19-29-26-11-7-6-10-25(26)28(27)31-16-14-30(15-17-31)20-23-8-4-3-5-9-23/h3-13,18-19H,14-17,20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWTJLGCSSGGKPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)CC5=CC=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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